molecular formula C17H15BrF2O4 B13713477 Methyl 4-(benzyloxy)-5-bromo-2-(2,2-difluoroethoxy)benzoate

Methyl 4-(benzyloxy)-5-bromo-2-(2,2-difluoroethoxy)benzoate

Cat. No.: B13713477
M. Wt: 401.2 g/mol
InChI Key: ZHXPYKGZKBFVTI-UHFFFAOYSA-N
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Description

Methyl 4-(benzyloxy)-5-bromo-2-(2,2-difluoroethoxy)benzoate is a complex organic compound that belongs to the class of benzoates This compound is characterized by the presence of a benzyloxy group, a bromine atom, and a difluoroethoxy group attached to a benzoate core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-(benzyloxy)-5-bromo-2-(2,2-difluoroethoxy)benzoate typically involves multiple steps. One common synthetic route starts with the preparation of the benzoate core, followed by the introduction of the benzyloxy group, bromine atom, and difluoroethoxy group. The reaction conditions often involve the use of specific reagents and catalysts to ensure the desired substitutions and additions occur efficiently.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using optimized conditions to maximize yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in a highly pure form.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(benzyloxy)-5-bromo-2-(2,2-difluoroethoxy)benzoate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can be carried out to modify the functional groups present in the compound.

    Substitution: The bromine atom in the compound can be substituted with other groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups in place of the bromine atom.

Scientific Research Applications

Methyl 4-(benzyloxy)-5-bromo-2-(2,2-difluoroethoxy)benzoate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s unique structure makes it a valuable tool in studying biological processes and interactions at the molecular level.

    Medicine: Research into its potential therapeutic applications is ongoing, particularly in the development of new drugs and treatments.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which Methyl 4-(benzyloxy)-5-bromo-2-(2,2-difluoroethoxy)benzoate exerts its effects involves interactions with specific molecular targets. These interactions can influence various biochemical pathways and processes, leading to the observed effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to Methyl 4-(benzyloxy)-5-bromo-2-(2,2-difluoroethoxy)benzoate include:

  • Methyl 2,4-difluorobenzoate
  • Benzofuran derivatives
  • Difluoromethylated compounds

Uniqueness

What sets this compound apart from these similar compounds is its unique combination of functional groups, which confer distinct chemical and physical properties. This uniqueness makes it particularly valuable in specific research and industrial applications where these properties are desired.

Properties

Molecular Formula

C17H15BrF2O4

Molecular Weight

401.2 g/mol

IUPAC Name

methyl 5-bromo-2-(2,2-difluoroethoxy)-4-phenylmethoxybenzoate

InChI

InChI=1S/C17H15BrF2O4/c1-22-17(21)12-7-13(18)15(8-14(12)24-10-16(19)20)23-9-11-5-3-2-4-6-11/h2-8,16H,9-10H2,1H3

InChI Key

ZHXPYKGZKBFVTI-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC(=C(C=C1OCC(F)F)OCC2=CC=CC=C2)Br

Origin of Product

United States

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